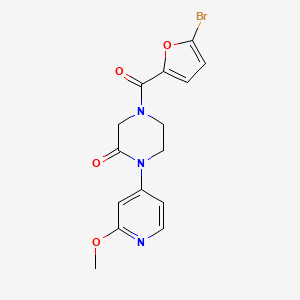
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BFCP and is a piperazine derivative that has a pyridine and furan moiety in its structure.
Mécanisme D'action
The mechanism of action of BFCP is not fully understood. However, studies have shown that BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Biochemical and Physiological Effects:
BFCP has been shown to have various biochemical and physiological effects. BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Avantages Et Limitations Des Expériences En Laboratoire
BFCP has several advantages and limitations for lab experiments. One advantage is that BFCP is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that BFCP has potential applications in various fields, making it a versatile compound. One limitation is that the mechanism of action of BFCP is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that BFCP has not been extensively studied in vivo, making it unclear how it will behave in a living organism.
Orientations Futures
There are several future directions for the study of BFCP. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use as an anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of BFCP. Finally, more research is needed to determine the safety and efficacy of BFCP in vivo.
Méthodes De Synthèse
The synthesis of BFCP involves a multi-step process that includes the reaction of piperazine with 2-methoxypyridin-4-ylcarbaldehyde to form 1-(2-methoxypyridin-4-yl)piperazine. The next step involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form 5-bromofuran-2-carbonyl chloride. The final step involves the reaction of 1-(2-methoxypyridin-4-yl)piperazine with 5-bromofuran-2-carbonyl chloride to form BFCP.
Applications De Recherche Scientifique
BFCP has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFCP has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. BFCP has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. In addition, BFCP has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors.
Propriétés
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-13-8-10(4-5-17-13)19-7-6-18(9-14(19)20)15(21)11-2-3-12(16)23-11/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHRTQKYUSTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide](/img/structure/B2881616.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)
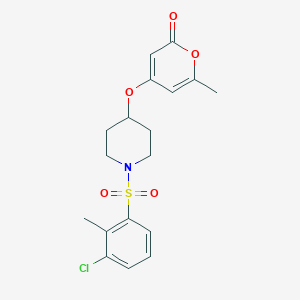
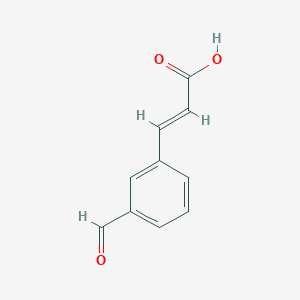
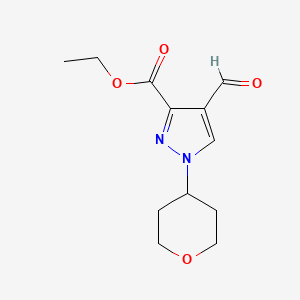
![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)
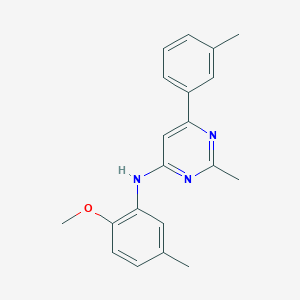

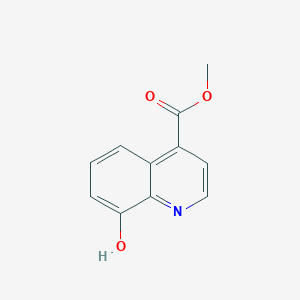
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
![Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2881633.png)
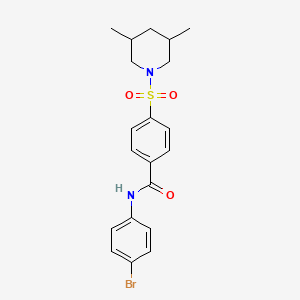
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)